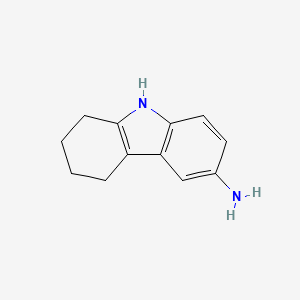

2,3,4,9-tetrahydro-1H-carbazol-6-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88017. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7,8,9-tetrahydro-5H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h5-7,14H,1-4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POYRLWQLOUUKAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50274537 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65796-52-3 | |

| Record name | NSC88017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50274537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Indole Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a valuable scaffold in medicinal chemistry. The primary focus is on a robust multi-step synthesis commencing with the Fischer indole synthesis of the carbazole core, followed by subsequent functional group transformations. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key chemical and biological pathways to support researchers in drug discovery and development.

Introduction

The 2,3,4,9-tetrahydro-1H-carbazole core is a privileged structural motif found in numerous biologically active compounds and natural products. Its rigid, tricyclic framework allows for the precise spatial orientation of substituents, making it an ideal scaffold for designing ligands that can interact with a variety of biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer, anti-Alzheimer's, and antimicrobial properties.

The target molecule, this compound, serves as a key intermediate for the development of novel therapeutic agents. The strategic placement of the amino group on the aromatic ring provides a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of lead compounds. This guide focuses on a well-established and reliable synthetic route to this important building block.

Synthetic Pathways and Experimental Protocols

The most commonly employed and well-documented synthesis of this compound is a three-step process:

-

Fischer Indole Synthesis: Formation of the 2,3,4,9-tetrahydro-1H-carbazole core from phenylhydrazine and cyclohexanone.

-

Nitration: Electrophilic aromatic substitution to introduce a nitro group at the 6-position of the carbazole ring.

-

Reduction: Conversion of the nitro group to the target primary amine.

An alternative, more direct approach would be the Fischer indole synthesis using 4-aminophenylhydrazine and cyclohexanone. However, detailed experimental protocols and yield data for this direct route are not as readily available in the literature. Therefore, this guide will focus on the detailed experimental procedures for the multi-step synthesis.

Multi-Step Synthesis of this compound

The following diagram outlines the workflow for the multi-step synthesis:

Caption: Multi-step synthesis workflow for this compound.

Experimental Protocol: Step 1 - Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

This procedure utilizes the Borsche-Drechsel cyclization, a variant of the Fischer indole synthesis.

Materials:

-

Cyclohexanone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexanone (1.0 equivalent) in glacial acetic acid.

-

Heat the solution to reflux.

-

Slowly add phenylhydrazine (1.0 equivalent) to the refluxing solution.

-

Continue to reflux the reaction mixture for 5 minutes.

-

Cool the reaction mixture to room temperature, which should induce crystallization of the product.

-

Collect the crystals by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol: Step 2 - Synthesis of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole

Materials:

-

2,3,4,9-Tetrahydro-1H-carbazole

-

Sodium Nitrate

-

Concentrated Sulfuric Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a beaker, dissolve 2,3,4,9-tetrahydro-1H-carbazole (1.0 equivalent) in concentrated sulfuric acid at 0°C (ice bath).

-

Slowly add sodium nitrate (1.0 equivalent) in small portions while maintaining the temperature below 5°C.

-

Stir the reaction mixture at 0°C for 1 hour.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to obtain 6-nitro-2,3,4,9-tetrahydro-1H-carbazole.

Experimental Protocol: Step 3 - Synthesis of this compound

Materials:

-

6-Nitro-2,3,4,9-tetrahydro-1H-carbazole

-

Zinc Dust

-

Sodium Hydroxide

-

Rectified Spirit (Ethanol)

-

Sodium Dithionite

-

Diethyl Ether

Procedure:

-

In a round-bottom flask, suspend 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (1.0 equivalent) in a solution of sodium hydroxide in rectified spirit.

-

Heat the mixture to reflux.

-

Gradually add zinc dust to the refluxing suspension.

-

Continue refluxing for 1 hour until the solution becomes transparent.

-

Filter the hot mixture at the pump. Return the zinc residue to the flask and extract with three portions of hot rectified spirit.

-

Combine the extracts and add a small amount of sodium dithionite.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Wash the dried solid with diethyl ether.

-

Recrystallize the product from ethanol to yield this compound as brownish-red crystals.[1]

Data Presentation

The following table summarizes the quantitative data for the multi-step synthesis of this compound.

| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1 | 2,3,4,9-Tetrahydro-1H-carbazole | C₁₂H₁₃N | 171.24 | 88% | 118 |

| 2 | 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole | C₁₂H₁₂N₂O₂ | 216.24 | 80% | 157 |

| 3 | This compound | C₁₂H₁₄N₂ | 186.26 | 74% | 134 |

Data sourced from reference[1].

Core Mechanism and Biological Pathways

Fischer Indole Synthesis Mechanism

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps to form the indole ring system.

Caption: Generalized mechanism of the Fischer indole synthesis.

The reaction begins with the condensation of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone.[2] This is followed by tautomerization to an enamine intermediate.[2] Under acidic conditions, a[3][3]-sigmatropic rearrangement occurs, leading to a di-imine intermediate.[2] Subsequent intramolecular cyclization and elimination of ammonia yield the final aromatic indole product.[2]

Biological Signaling Pathways Modulated by Carbazole Derivatives

Carbazole derivatives have been shown to interact with various signaling pathways implicated in diseases such as cancer. One such pathway is the STAT (Signal Transducer and Activator of Transcription) signaling cascade, which plays a crucial role in cell proliferation, differentiation, and apoptosis.

Caption: Simplified STAT signaling pathway and potential inhibition by carbazole derivatives.

In this pathway, the binding of a cytokine to its receptor on the cell surface activates Janus kinases (JAKs). JAKs then phosphorylate STAT proteins, leading to their dimerization and translocation to the nucleus. In the nucleus, STAT dimers bind to DNA and regulate the transcription of genes involved in cell growth and survival. Some carbazole derivatives have been shown to inhibit this pathway, potentially by interfering with STAT dimerization or DNA binding, thereby exerting their anti-proliferative effects.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound, a key building block in drug discovery. The multi-step synthesis presented here is a reliable and high-yielding route to the target molecule. The provided experimental protocols and quantitative data offer a solid foundation for researchers to replicate and adapt these methods. Furthermore, the visualization of the core synthetic mechanism and a relevant biological signaling pathway enhances the understanding of the chemical and biological context of this important class of compounds. This guide is intended to be a valuable resource for scientists and professionals engaged in the design and synthesis of novel therapeutics based on the tetrahydrocarbazole scaffold.

References

An In-depth Technical Guide to the Borsche-Drechsel Cyclization for the Synthesis of 6-Amino-1,2,3,4-tetrahydrocarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Borsche-Drechsel cyclization, with a specific focus on its application in the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole. This valuable carbazole derivative serves as a crucial building block in the development of novel therapeutic agents. This document outlines the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and presents visualizations of the chemical processes involved. The information is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this synthetic route.

Introduction to the Borsche-Drechsel Cyclization

The Borsche-Drechsel cyclization is a classic organic reaction for the synthesis of tetrahydrocarbazoles.[1][2] First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, this reaction involves the acid-catalyzed cyclization of cyclohexanone arylhydrazones.[1] It is widely considered a special case of the more general Fischer indole synthesis.[3] The reaction proceeds by heating a mixture of a phenylhydrazine derivative and cyclohexanone in the presence of an acid catalyst, such as glacial acetic acid.[4][5]

The tetrahydrocarbazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active natural products and synthetic compounds.[6] Derivatives of tetrahydrocarbazole have demonstrated a wide range of pharmacological activities, making them attractive templates for the design of new drugs.[6] The introduction of an amino group at the 6-position of the tetrahydrocarbazole ring system, yielding 6-amino-1,2,3,4-tetrahydrocarbazole, provides a key functional handle for further molecular elaboration and the development of novel drug candidates.

Reaction Mechanism

The Borsche-Drechsel cyclization follows a mechanism analogous to the Fischer indole synthesis.[1][3] The key steps are as follows:

-

Hydrazone Formation: The reaction is initiated by the condensation of an arylhydrazine, in this case, (4-aminophenyl)hydrazine, with cyclohexanone to form the corresponding cyclohexanone (4-aminophenyl)hydrazone.

-

Tautomerization: The initially formed hydrazone undergoes tautomerization to its more reactive enamine isomer.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions and with heating, the enamine undergoes a concerted[2][2]-sigmatropic rearrangement, which is the key bond-forming step leading to the formation of a C-C bond between the aromatic ring and the cyclohexene ring.

-

Rearomatization: The intermediate from the sigmatropic rearrangement rearomatizes.

-

Cyclization and Elimination: The resulting intermediate undergoes an intramolecular cyclization, followed by the elimination of an ammonia molecule to afford the final aromatic 6-amino-1,2,3,4-tetrahydrocarbazole product.[5]

A visual representation of this mechanism is provided in the diagram below.

Caption: Reaction mechanism of the Borsche-Drechsel cyclization for 6-amino-tetrahydrocarbazole.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole.

Materials:

-

(4-Aminophenyl)hydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Methanol

-

Water

-

Sodium Bicarbonate (saturated solution)

-

Decolorizing Carbon

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Dropping funnel

-

Beaker

-

Büchner funnel and filter flask

-

Recrystallization apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, combine (4-aminophenyl)hydrazine hydrochloride (1.0 equivalent) and glacial acetic acid.

-

Heating and Addition: Heat the mixture to reflux with vigorous stirring. Once refluxing, add cyclohexanone (1.0-1.2 equivalents) dropwise over a period of 30 minutes.

-

Reaction Monitoring: Continue to heat the reaction mixture at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water.

-

Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. The crude product will precipitate out of the solution.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, often with the use of decolorizing carbon to remove colored impurities.

Caption: Experimental workflow for the synthesis of 6-amino-tetrahydrocarbazole.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of 6-amino-1,2,3,4-tetrahydrocarbazole. Actual values may vary depending on the specific reaction conditions and scale.

| Parameter | Expected Value | Reference |

| Reactants | ||

| (4-Aminophenyl)hydrazine HCl | 1.0 eq | |

| Cyclohexanone | 1.0 - 1.2 eq | |

| Solvent/Catalyst | ||

| Glacial Acetic Acid | Sufficient to dissolve reactants | [4] |

| Reaction Conditions | ||

| Temperature | Reflux | [4] |

| Time | 2 - 4 hours | |

| Product | ||

| Appearance | Crystalline solid | |

| Yield | 75-85% (typical) | [5] |

| Melting Point | 115-118 °C (for unsubstituted) | [2][4] |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃) δ (ppm) | Aromatic protons, NH protons, and aliphatic protons in the cyclohexene ring. | |

| ¹³C NMR (CDCl₃) δ (ppm) | Aromatic and aliphatic carbons. | |

| IR (KBr) cm⁻¹ | N-H stretching, C-H stretching (aromatic and aliphatic), C=C stretching (aromatic). |

Note: Specific spectroscopic data for 6-amino-1,2,3,4-tetrahydrocarbazole should be determined experimentally and compared with literature values if available.

Applications in Drug Development

The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry.[6] The presence of the amino group at the 6-position of 6-amino-1,2,3,4-tetrahydrocarbazole offers a versatile point for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. This amino group can be readily acylated, alkylated, or used in coupling reactions to introduce various pharmacophoric groups.

Derivatives of tetrahydrocarbazole have been investigated for a wide range of therapeutic applications, including but not limited to:

-

Anticancer agents

-

Antimicrobial agents

-

Central nervous system (CNS) active agents

The ability to synthesize 6-amino-1,2,3,4-tetrahydrocarbazole efficiently via the Borsche-Drechsel cyclization provides a solid foundation for the discovery and development of new and improved therapeutic agents.

Conclusion

The Borsche-Drechsel cyclization is a robust and reliable method for the synthesis of tetrahydrocarbazoles. Its application for the preparation of 6-amino-1,2,3,4-tetrahydrocarbazole provides a straightforward route to a key intermediate for drug discovery and development. This technical guide has provided a detailed overview of the reaction mechanism, a practical experimental protocol, and a summary of expected quantitative data. The provided visualizations aim to facilitate a deeper understanding of the chemical processes involved. By leveraging this knowledge, researchers and scientists can effectively employ the Borsche-Drechsel cyclization in their efforts to develop novel and impactful therapeutic agents.

References

Spectroscopic and Procedural Analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Technical Guide

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a notable selective acetylcholinesterase (AChE) inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's spectral characteristics and relevant experimental protocols.

¹H NMR and ¹³C NMR Data

The following tables summarize the available ¹H NMR data and provide an estimation of the ¹³C NMR chemical shifts for this compound. The ¹H NMR data has been reported in the literature, while the ¹³C NMR data is predicted based on the analysis of structurally similar carbazole derivatives due to the absence of specific experimental data in the reviewed literature.

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.4 | s | 1H | N-H |

| 7.28 | s | 2H | N-H |

| 7.01 | d | 1H | Ar-H |

| 6.77 | d | 1H | Ar-H |

| 6.57 | s | 1H | Ar-H |

| 2.71-2.43 | m | 4H | Aliphatic-H |

| 1.92-1.90 | m | 4H | Aliphatic-H |

Solvent: DMSO-d₆, Spectrometer Frequency: 400MHz[1]

Table 2: Predicted ¹³C NMR Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150-140 | Quaternary aromatic carbons |

| ~130-120 | Aromatic CH carbons |

| ~120-110 | Aromatic CH carbons |

| ~110-100 | Aromatic CH carbons |

| ~30-20 | Aliphatic CH₂ carbons |

| ~25-20 | Aliphatic CH₂ carbons |

Experimental Protocols

The synthesis and biological evaluation of this compound as an acetylcholinesterase inhibitor involve a series of well-defined experimental procedures.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a multi-step process:

-

Borsche-Drechsel Cyclization: The core 2,3,4,9-tetrahydro-1H-carbazole ring is synthesized via the condensation of phenylhydrazine with cyclohexanone in the presence of a suitable acid catalyst, such as glacial acetic acid.

-

Nitration: The tetrahydrocarbazole ring undergoes nitration, commonly using a mixture of sodium nitrate and sulfuric acid, to introduce a nitro group at the 6-position.

-

Reduction: The nitro group of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to an amino group to yield the final product, this compound.[1]

Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase is determined using a colorimetric method, often based on the Ellman method.

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

AChE Solution: A working solution of acetylcholinesterase from a suitable source (e.g., electric eel) is prepared in the assay buffer.

-

DTNB Solution: A stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is prepared in the assay buffer.

-

Substrate Solution: A solution of acetylthiocholine iodide (ATCI) is prepared in deionized water.

-

Test Compound Solutions: The test compound and a positive control (e.g., Donepezil) are dissolved in a suitable solvent like DMSO and then diluted to various concentrations with the assay buffer.

Assay Procedure:

-

In a 96-well plate, the test compound at various concentrations is added to the respective wells.

-

The AChE enzyme solution is then added to the wells containing the test compound, and the plate is incubated to allow for inhibitor-enzyme interaction.

-

The reaction is initiated by adding a mixture of the substrate (ATCI) and the chromogen (DTNB) to all wells.

-

The absorbance is measured at 412 nm using a microplate reader at different time intervals (for kinetic analysis) or at a fixed time point (for endpoint analysis).

-

The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the uninhibited enzyme.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow for the acetylcholinesterase inhibition assay.

Caption: Synthesis of this compound.

Caption: Acetylcholinesterase inhibition assay workflow.

References

Mass Spectrometry Analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine, a carbazole derivative of interest in pharmaceutical research. This document outlines the core principles, experimental protocols, and expected data for the characterization and quantification of this compound using modern mass spectrometry techniques.

Introduction

This compound is a heterocyclic amine with a molecular formula of C₁₂H₁₄N₂ and a monoisotopic mass of 186.1157 Da. Accurate mass measurement and fragmentation analysis are crucial for its unambiguous identification in complex matrices and for pharmacokinetic and metabolic studies. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a highly sensitive and specific method for the analysis of such compounds.

Physicochemical and Mass Spectrometry Data

The fundamental physicochemical and mass spectral data for this compound are summarized in the tables below. These values are essential for method development and data interpretation in mass spectrometry.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₄N₂ |

| Monoisotopic Mass | 186.1157 Da |

| Molecular Weight | 186.25 g/mol |

Table 2: High-Resolution Mass Spectrometry Data

| Ion Species | Ion Formula | Calculated m/z | Observed m/z |

| [M+H]⁺ | C₁₂H₁₅N₂⁺ | 187.1230 | 187.04 |

Table 3: Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation Data for [M+H]⁺

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Lost Neutral Fragment |

| 187.12 | 170.09 | NH₃ |

| 187.12 | 159.09 | C₂H₄ |

| 187.12 | 144.08 | C₃H₇ |

| 187.12 | 130.07 | C₄H₉ |

Note: The predicted fragmentation data is based on common fragmentation pathways for amino-containing carbazole derivatives and requires experimental verification.

Experimental Protocols

A robust and reproducible analytical method is paramount for the reliable quantification of this compound. The following section details a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions and calibration standards.

-

Biological Matrix Preparation (e.g., Plasma): For the analysis of the compound in plasma, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-7 min: 95% B

-

7-7.1 min: 95% to 5% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Collision Gas: Argon.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan MS/MS for qualitative analysis.

Visualization of Analytical Workflow and Fragmentation Pathway

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

Caption: Experimental workflow for the LC-MS/MS analysis.

Caption: Proposed ESI-MS/MS fragmentation of the parent ion.

X-ray crystallography of 2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives

An In-depth Technical Guide to the X-ray Crystallography of 2,3,4,9-Tetrahydro-1H-carbazol-6-amine Derivatives

Abstract

The 2,3,4,9-tetrahydro-1H-carbazole (THC) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives featuring an amine group at the C-6 position are of particular interest due to their potential as therapeutic agents, exhibiting activities ranging from anticancer to anti-Alzheimer's.[1][3] A profound understanding of the three-dimensional atomic arrangement of these molecules, achievable through single-crystal X-ray crystallography, is crucial for elucidating structure-activity relationships (SAR) and facilitating rational drug design.[4] This technical guide provides a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of this compound derivatives. It details experimental protocols, presents crystallographic data for the parent scaffold, and visualizes key workflows and biological signaling pathways.

Synthesis of this compound Derivatives

The synthesis of the target compounds typically involves a multi-step process, beginning with the construction of the core tetrahydrocarbazole scaffold, followed by functionalization of the aromatic ring and subsequent derivatization.

Experimental Protocol: A Generalized Synthetic Route

-

Step 1: Synthesis of the Tetrahydrocarbazole Core (Fischer Indole Synthesis)

-

A mixture of an appropriately substituted phenylhydrazine and cyclohexanone is prepared in a solvent such as glacial acetic acid or methanol.[4][5][6]

-

The reaction mixture is heated under reflux to facilitate the condensation and subsequent cyclization, forming the 2,3,4,9-tetrahydro-1H-carbazole ring system.[2][3]

-

Upon completion, the mixture is cooled and poured into ice-cold water, causing the product to precipitate.[5][7]

-

The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like methanol or ethanol.[5][6]

-

-

Step 2: Nitration at the C-6 Position

-

The synthesized tetrahydrocarbazole is treated with a nitrating agent, such as a mixture of sodium nitrate and sulfuric acid, to introduce a nitro group onto the aromatic ring, predominantly at the C-6 position.[3]

-

-

Step 3: Reduction to 6-Amine

-

The 6-nitro-2,3,4,9-tetrahydro-1H-carbazole is then reduced to the corresponding 6-amine derivative. This is commonly achieved using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation.

-

-

Step 4: Derivatization of the 6-Amino Group

Synthesis Workflow Diagram

Single Crystal Growth and X-ray Diffraction

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallographic analysis. Following successful crystal growth, a standard procedure is followed for data collection and structure elucidation.

Experimental Protocol: Crystallization

The slow evaporation technique is commonly employed for growing single crystals of carbazole derivatives suitable for X-ray diffraction.[4][5]

-

Solvent Selection: The purified derivative is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) in which it is moderately soluble.[5]

-

Evaporation: The solution is placed in a clean vial, which is loosely covered to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Growth: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals may form.

-

Harvesting: Once crystals of sufficient size and quality have formed, they are carefully harvested from the mother liquor.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[9]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to ~100-120 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[5][9] The diffraction patterns are recorded on a detector as the crystal is rotated.

-

Data Reduction: The collected raw diffraction data are processed to correct for experimental factors and to yield a set of unique reflection intensities and their standard uncertainties.[7]

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary model of the molecular structure.[7]

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically monitored by the R-factor.[7][10]

-

Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and geometric sensibility.

X-ray Crystallography Workflow

Crystallographic Data and Structural Analysis

While specific crystallographic data for this compound derivatives are not widely published, the data for the parent scaffold (C₁₂H₁₃N) provides a valuable reference for the core molecular geometry and packing.[5][7]

Tabulated Crystallographic Data

The following table summarizes the crystallographic data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole.[5][7]

| Parameter | Value |

| Chemical Formula | C₁₂H₁₃N |

| Formula Weight (Mᵣ) | 171.23 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.1067 (4) |

| b (Å) | 7.9488 (5) |

| c (Å) | 19.4512 (12) |

| Volume (V) (ų) | 944.18 (10) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 293 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (g/cm³) | 1.205 |

| R-factor | 0.048 |

Note: Data is for the unsubstituted parent compound, CAS 942-01-8, and serves as a representative example.[5][11]

Key Structural Features

Analysis of the parent tetrahydrocarbazole structure reveals several key features. The molecule's tricyclic system is nearly planar, with the cyclohexene ring adopting a half-chair conformation.[4][5] The crystal packing is primarily stabilized by a network of intermolecular N—H···π and C—H···π interactions, which are crucial for the supramolecular assembly.[5][7][12] The introduction of a 6-amino group and its subsequent derivatives would be expected to introduce additional strong hydrogen bonding interactions (e.g., N-H···O, N-H···N), significantly influencing the crystal packing and potentially the compound's physicochemical properties.

Biological Activity and Related Signaling Pathways

Derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development.[1]

Anticancer Activity

Certain THC derivatives exhibit significant cytotoxic and antiproliferative effects against various human cancer cell lines.[1][8] One reported mechanism involves the modulation of critical cellular signaling pathways. For instance, the derivative N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (DMPCA) was found to target and inhibit the Hippo pathway in bladder cancer cells.[1] Other studies on 3,6-disubstituted thioamide derivatives have shown they induce DNA damage and disrupt mitochondrial function, leading to apoptosis in cancer cells.[8]

Anti-Alzheimer's Activity

The cognitive decline in Alzheimer's disease is linked to a decrease in the neurotransmitter acetylcholine.[3] One therapeutic strategy is to inhibit the enzyme acetylcholinesterase (AChE), which breaks down acetylcholine. Several 6-amino-2,3,4,9-tetrahydro-1H-carbazole derivatives have been identified as selective AChE inhibitors, making them potential leads for anti-Alzheimer's agents.[3]

Conclusion

The this compound framework represents a highly valuable scaffold for the development of new therapeutic agents. This guide has outlined the key experimental procedures for their synthesis and structural characterization by X-ray crystallography. The detailed three-dimensional structural information obtained from these studies is indispensable for understanding intermolecular interactions, optimizing ligand-receptor binding, and guiding the design of next-generation derivatives with enhanced efficacy and specificity. The continued application of crystallographic techniques will undoubtedly accelerate the translation of these promising compounds from laboratory research to clinical applications.

References

- 1. This compound | 65796-52-3 | Benchchem [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. benchchem.com [benchchem.com]

- 5. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 12. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2,3,4,9-tetrahydro-1H-carbazol-6-amine Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 2,3,4,9-tetrahydro-1H-carbazol-6-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis involves a multi-step process commencing with the formation of the tetracyclic carbazole core, followed by regioselective nitration, subsequent reduction of the nitro group, and concluding with the formation of the hydrochloride salt. This document details the experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Pathway Overview

The most common and well-established route for the synthesis of this compound hydrochloride involves a three-step reaction sequence starting from commercially available reagents. The overall transformation is depicted below:

Caption: Overall synthetic route.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for yields and key analytical characterization.

Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole

The foundational step is the construction of the carbazole core via the Fischer indole synthesis. This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone.[1][2]

Caption: Fischer indole synthesis workflow.

Experimental Protocol:

A mixture of cyclohexanone (0.12 mol) and glacial acetic acid (40 ml) is heated.[1] Phenylhydrazine (0.1 mol), freshly redistilled, is then added dropwise over 30 minutes.[1] The resulting mixture is refluxed for an additional 30 minutes.[1] Upon completion, the reaction mixture is poured into ice-cold water with continuous stirring, leading to the precipitation of a brown solid.[1] This solid is collected by filtration, washed thoroughly with water, and recrystallized from methanol or ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[1][3]

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | Analytical Data |

| 2,3,4,9-tetrahydro-1H-carbazole | 88 | 118 | IR (KBr, cm⁻¹): 3397, 3049, 2927, 1645, 1619, 1233, 737.[3] ¹H NMR (400MHz, DMSO-d₆): δ 8.14 (s, 1H, N-H), 7.42 (d, 1H, Ar H), 7.32 (dd, J= 8.2, 2.4 Hz, 1H, Ar H), 7.15 (dd, J= 10.6, 2.4 Hz, 1H, Ar H), 7.05 (d, J= 2.4Hz, 1H, Ar H), 2.67 (t, J= 6.2, 2H, Aliphatic H), 2.60 (t, J= 6.2, 2H, Aliphatic H), 1.85-1.78 (m, 4H, Aliphatic H).[3] MS (ESI): 172.03 [M+1]⁺.[3] |

Step 2: Synthesis of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole

The second step involves the electrophilic nitration of the carbazole core. This is a crucial step for introducing the nitrogen functionality at the desired position.

Caption: Nitration reaction workflow.

Experimental Protocol:

To a solution of sodium nitrate (0.0200 M) in concentrated sulfuric acid (50 mL), a solution of 2,3,4,9-tetrahydro-1H-carbazole (0.0200 M) in 25 mL of concentrated sulfuric acid is added dropwise with stirring over a period of 1 hour, while maintaining the temperature at 5°C in an ice bath.[3] After the addition is complete, the solution is stirred for an additional 5 minutes and then poured onto crushed ice.[3] The crude product is collected and recrystallized from a mixture of methylene chloride and petroleum ether (1:1) to yield pure 6-nitro-2,3,4,9-tetrahydro-1H-carbazole as orange-yellowish needles.[3]

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | Analytical Data |

| 6-nitro-2,3,4,9-tetrahydro-1H-carbazole | 80 | 157 | IR (KBr, cm⁻¹): 3373, 3046, 2933, 1630, 1516, 1324, 1473, 754.[4] ¹H NMR (400MHz, DMSO-d₆): δ 8.41 (d, J=2.1, 1H, N-H), 8.23 (s, 1H, Ar H), 8.03 (s, J= 7.3, 2.1 Hz, 1H, Ar H), 7.26 (d, J= 7.2, 1H, Ar H), 2.74-2.68 (m, 4H, Aliphatic H), 1.92-1.79 (m, 4H, Aliphatic H).[4] MS (ESI): 217.05 [M+1]⁺.[4] |

Step 3: Synthesis of this compound

The nitro group is then reduced to the corresponding amine, which is the penultimate step in the synthesis of the target molecule.

Caption: Reduction of the nitro group workflow.

Experimental Protocol:

To a solution of 6-nitro-2,3,4,9-tetrahydro-1H-carbazole (1g) in 30 mL of 95% ethanol containing 3.6 mL of 20% sodium hydroxide, the mixture is heated to boiling.[3] The heat source is removed, and zinc dust (2.9 g) is added in portions to maintain the boiling.[3] After the addition is complete, the mixture is refluxed for 1 hour until the solution becomes transparent.[3] The hot mixture is filtered, and the zinc residue is extracted with hot rectified spirit.[3] The combined extracts are treated with sodium dithionite (2 g), and the solvent is removed under reduced pressure.[3] The resulting solid is washed with diethyl ether and recrystallized from ethanol to give 6-amino-2,3,4,9-tetrahydrocarbazole as brownish-red crystals.[3]

Quantitative Data:

| Product | Yield (%) | Melting Point (°C) | Analytical Data |

| This compound | 74 | 134 | IR (KBr, cm⁻¹): 3406, 2966, 1629, 1595, 1349.[3] ¹H NMR (400MHz, DMSO- d₆): δ 8.6 (s, 1H, Ar-NH), 7.01 (d, J = 8.10 Hz, 1H, Ar H), 6.82 (d, J = 8.14 Hz, 1H, Ar H), 6.68 (dd, J = 2.32 Hz, 1H, Ar H), 3.31 (s, 1H, Indole-NH), 3.14 (m, 4H, Aliphatic H and CH₂), 2.98 (t, 2H, CH₂), 1.64-1.48 (m, 6H, Aliphatic H), 1.02 (t, 3H, CH₃).[3] MS (ESI): 187.12 [M+1]⁺.[5] |

Step 4: Formation of this compound Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt, which often improves stability and handling properties.

References

Physical and chemical properties of 2,3,4,9-tetrahydro-1H-carbazol-6-amine

An In-depth Technical Guide to 2,3,4,9-tetrahydro-1H-carbazol-6-amine

Introduction

This compound is a heterocyclic aromatic amine belonging to the tetrahydrocarbazole class of compounds. The tetrahydrocarbazole (THC) core is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile structure, which serves as a template for ligands targeting multiple biological receptors.[1] This structural motif is present in numerous natural alkaloids and pharmacologically active compounds, leading to its extensive use in drug design and discovery.[1][2] Derivatives of this core have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-Alzheimer's properties.[1][2]

Specifically, this compound has been identified as a selective acetylcholinesterase (AChE) inhibitor, making it a compound of interest for research into potential therapeutic agents for Alzheimer's disease.[3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in relevant biological pathways.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research settings.

| Property | Value | Reference |

| CAS Number | 65796-52-3 | [1][4][5] |

| Molecular Formula | C₁₂H₁₄N₂ | [4][5] |

| Molecular Weight | 186.25 g/mol | [1][5][6] |

| Monoisotopic Mass | 186.1157 Da | [6][7] |

| Appearance | Brownish red crystals | [3] |

| Melting Point | 134°C | [3] |

| Solubility | Insoluble in water; Soluble in methanol. | [8][9] |

| Topological Polar Surface Area (TPSA) | 41.8 Ų | [6] |

| Predicted XLogP3 | 2.6 | [7] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While complete spectral data for the final amine product is not detailed in the provided references, data for its immediate precursor, 6-nitro-2,3,4,9-tetrahydro-1H-carbazole, offers significant insight into the core structure.

| Spectroscopic Technique | Data for 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole (Precursor) | Reference |

| ¹H NMR (400MHz, DMSO-d₆) | δ 8.41 (d, J=2.1, 1H, N-H), 8.23 (s, 1H, Ar H), 8.03 (s, J= 7.3, 2.1 Hz, 1H, Ar H), 7.26 (d, J= 7.2, 1H, Ar H), 2.74-2.68 (m, 4H, Aliphatic H), 1.92-1.79 (m, 4H, Aliphatic H) | [3] |

| IR (KBr, cm⁻¹) | 3373 (N-H stretch), 3046 (aromatic C-H stretch), 2933 (aliphatic C-H stretch), 1630 (C=C stretch), 1516 & 1324 (NO₂ asymmetric and symmetric stretch), 1473, 754 | [3] |

| Mass Spectrometry (ESI) | m/z: 217.05 [M+1]⁺ | [3] |

Expected Spectral Features for this compound:

-

IR: Appearance of characteristic N-H stretching bands for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and disappearance of the strong NO₂ stretching bands.

-

¹H NMR: Upfield shift of the aromatic protons compared to the nitro precursor due to the electron-donating nature of the amino group. A broad singlet corresponding to the -NH₂ protons would also be expected.

-

Mass Spectrometry: A molecular ion peak [M]⁺ at m/z 186 or a protonated molecular ion [M+H]⁺ at m/z 187.

Experimental Protocols

Synthesis

The synthesis of this compound is typically achieved through a three-step process starting from phenylhydrazine and cyclohexanone.

Step 1: Fischer Indole Synthesis of 2,3,4,9-Tetrahydro-1H-carbazole

-

Principle: This reaction involves the acid-catalyzed condensation of phenylhydrazine with cyclohexanone to form a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement and cyclization to form the indole ring system.[1][3]

-

Procedure:

-

Combine equimolar amounts of phenylhydrazine and cyclohexanone in glacial acetic acid.[3]

-

Reflux the mixture for approximately 5-10 minutes.[3]

-

Cool the reaction mixture, which typically results in the precipitation of the product.

-

Filter the solid product in vacuo and recrystallize from ethanol to yield pure 2,3,4,9-tetrahydro-1H-carbazole.[3][10]

-

Step 2: Nitration of 2,3,4,9-Tetrahydro-1H-carbazole

-

Principle: Electrophilic aromatic substitution is used to introduce a nitro group onto the electron-rich carbazole ring, predominantly at the C-6 position.[1]

-

Procedure:

-

Dissolve 2,3,4,9-tetrahydro-1H-carbazole in a strong acid, such as sulfuric acid.[1]

-

Cool the mixture in an ice bath to maintain a low temperature.

-

Slowly add a nitrating agent, such as sodium nitrate, while stirring.[1]

-

Carefully control the temperature to ensure regioselective nitration.[1]

-

After the reaction is complete, pour the mixture over ice and collect the precipitated 6-nitro-2,3,4,9-tetrahydro-1H-carbazole by filtration.

-

Step 3: Reduction of 6-Nitro-2,3,4,9-tetrahydro-1H-carbazole

-

Principle: The nitro group is reduced to a primary amine to yield the final product. Standard reduction methods are effective for this transformation.

-

General Procedure (e.g., using SnCl₂/HCl):

-

Suspend the 6-nitro-2,3,4,9-tetrahydro-1H-carbazole in a solvent like ethanol.

-

Add an excess of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Heat the mixture under reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.

-

Filter the product and purify by recrystallization from ethanol to obtain this compound as brownish-red crystals.[3]

-

Caption: Synthetic workflow for the target compound.

Spectroscopic Analysis Protocol

-

Principle: Standard spectroscopic techniques are used to confirm the identity and purity of the synthesized compound.

-

General Procedure:

-

NMR Spectroscopy:

-

Infrared (IR) Spectroscopy:

-

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer using an appropriate ionization method like Electrospray Ionization (ESI).[11]

-

Analyze the resulting mass spectrum to identify the molecular ion peak and fragmentation patterns.[11]

-

-

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its role as a cholinesterase inhibitor.

Inhibition of Acetylcholinesterase (AChE)

In the context of Alzheimer's disease, cognitive decline is linked to a decrease in the neurotransmitter acetylcholine (ACh).[3] Acetylcholinesterase (AChE) is the enzyme responsible for breaking down ACh in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[3] This mechanism is a key strategy for the symptomatic treatment of Alzheimer's disease.[3] The compound was found to be a selective inhibitor of AChE over butyrylcholinesterase (BChE).[3]

Caption: Inhibition of AChE by the target compound.

References

- 1. This compound | 65796-52-3 | Benchchem [benchchem.com]

- 2. wjarr.com [wjarr.com]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. This compound | C12H14N2 | CID 14118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2,3,4,9-Tetrahydro-1H-carbazol-3-amine | C12H14N2 | CID 12361786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C12H14N2) [pubchemlite.lcsb.uni.lu]

- 8. parchem.com [parchem.com]

- 9. 1,2,3,4-Tetrahydrocarbazole | 942-01-8 [chemicalbook.com]

- 10. acgpubs.org [acgpubs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

A Technical Guide to the Initial Biological Screening of a Tetrahydrocarbazole Library

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the methodologies, data interpretation, and pathway analysis involved in the initial biological screening of a tetrahydrocarbazole library. Tetrahydrocarbazoles are a privileged class of heterocyclic compounds found in numerous biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities.[1][2][3][4] This document outlines the core experimental protocols and data presentation necessary for the preliminary assessment of a novel tetrahydrocarbazole library, with a focus on anticancer, antimicrobial, and hypoglycemic activities.

Data Presentation: Summary of Quantitative Biological Activity

The initial screening of a tetrahydrocarbazole library typically involves evaluating its members against various biological targets. The following tables summarize representative quantitative data from studies on diverse tetrahydrocarbazole derivatives.

Table 1: Anticancer Activity of Tetrahydrocarbazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| 6f (4-chlorophenylpiperazine derivative) | MCF7 (Breast) | SRB | 0.00724 | [5] |

| 6f (4-chlorophenylpiperazine derivative) | HCT116 (Colon) | SRB | 0.00823 | [5] |

| Series 4a-d (Alkyl dithiocarbonates) | MCF7 (Breast) | SRB | 0.00724 - 0.0377 | [5] |

| Series 6a-g (Heterocyclic dithiocarbamates) | MCF7 (Breast) | SRB | Data not fully specified | [5] |

| 7 (Dialkyl dithiocarbamate) | MCF7 (Breast) | SRB | Data not fully specified | [5] |

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. SRB: Sulforhodamine B assay.

Table 2: Antimicrobial Activity of Tetrahydrocarbazole Derivatives

| Compound ID | Bacterial Strain | Fungal Strain | Zone of Inhibition (mm) | Reference |

| Dibromo 1,2,3,4-tetrahydrocarbazole (9a) | Not Specified | Not Specified | Data not fully specified | [1] |

| 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives (3a-h) | Various | Various | Data not fully specified | [6] |

Table 3: Hypoglycemic Activity of Tetrahydrocarbazole Derivatives

| Compound ID | Cell Line | Assay Type | % Glucose Consumption Increase | Reference |

| 12b (Aza-tetrahydrocarbazole) | HepG2 | Glucose Consumption | 45% | [3][7] |

Table 4: Anti-inflammatory and Antioxidant Activity of Tetrahydrocarbazole-linked 1,2-Diazoles

| Compound ID | Assay Type | IC50 (µg/mL) | Reference |

| 2 | DPPH Radical Scavenging | Data not fully specified | [8] |

| 4 | DPPH Radical Scavenging | 34.0 | [8] |

| 7 | DPPH Radical Scavenging | 44.2 | [8] |

| 3 | ABTS Radical Neutralization | 44.0 | [8] |

| 8 | ABTS Radical Neutralization | 50.20 | [8] |

| 7 | Lipid Peroxidation | 65.0 | [8] |

| 10 | Anti-inflammatory (RBC hemolysis) | 1.89 | [8] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful screening of a compound library. The following are methodologies for key assays cited in the literature for tetrahydrocarbazole screening.

Anticancer Activity: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[9]

Materials:

-

96-well microtiter plates

-

Adherent cancer cell lines (e.g., MCF7, HCT116)

-

Complete cell culture medium

-

Test compounds (tetrahydrocarbazole derivatives) dissolved in DMSO

-

Cold 10% (w/v) Trichloroacetic acid (TCA)

-

0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

-

10 mM Tris base solution, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.[9]

-

Compound Treatment: Add different concentrations of the test compounds to the cell monolayer. Incubate for 48 hours at 37°C in a 5% CO2 atmosphere.[5]

-

Cell Fixation: Gently remove the medium and wash the cells. Add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

-

Staining: Wash the plates five times with water and air dry. Add 0.4% SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of chemical compounds.[1]

Materials:

-

Bacterial and/or fungal isolates

-

Brain Heart Infusion (BHI) broth and agar

-

Sterile petri dishes

-

Sterile cork-borer (5 mm diameter)

-

Test compounds dissolved in a suitable solvent (e.g., Ethanol)

-

Solvent control (e.g., DMSO)

-

Positive control (e.g., Ciprofloxacin for bacteria)

-

Incubator

Procedure:

-

Inoculum Preparation: Suspend each microbial isolate in BHI broth and dilute to approximately 10^5 colony-forming units (CFU) per ml.[1]

-

Plate Inoculation: Flood-inoculate the surface of BHI agar plates with the microbial suspension and then dry.[1]

-

Well Preparation: Cut wells of 5 mm diameter from the agar using a sterile cork-borer.[1]

-

Compound Application: Add a defined volume (e.g., 30 µL) of the sample solution (e.g., 50 µg of compound in 1 ml of solvent) into the wells.[1]

-

Incubation: Incubate the plates for 18 hours at 37°C for bacteria.[1]

-

Measurement: Evaluate the antibacterial activity by measuring the diameter of the zone of inhibition in mm.[1]

-

Controls: Use the solvent as a negative control and a standard antibiotic as a positive control.

Hypoglycemic Activity: Glucose Consumption Assay in HepG2 Cells

This assay measures the effect of compounds on glucose uptake by hepatocytes.[7]

Materials:

-

HepG2 cell line

-

Cell culture medium

-

Test compounds

-

Glucose assay kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture HepG2 cells in 96-well plates until they reach confluency.

-

Compound Treatment: Treat the cells with the test compounds at various concentrations for a specified period.

-

Glucose Measurement: After incubation, collect the cell culture supernatant.

-

Analysis: Measure the glucose concentration in the supernatant using a glucose assay kit according to the manufacturer's instructions.

-

Calculation: The amount of glucose consumed by the cells is calculated by subtracting the glucose concentration in the wells with cells from the glucose concentration in the wells without cells. The percentage increase in glucose consumption compared to a solvent control is then determined.[3][7]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological signaling pathways.

General Workflow for Tetrahydrocarbazole Library Screening

This diagram illustrates the typical workflow from library synthesis to hit identification.

References

- 1. wjarr.com [wjarr.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis, characterization and pharmacological activities of 5,6,11,12-tetrahydroindolo[2,3-alpha]carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arabjchem.org [arabjchem.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Discovery of Novel Tetrahydrocarbazole Amine Analogs

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydrocarbazole (THC) scaffold is a prominent heterocyclic motif recognized as a "privileged structure" in medicinal chemistry.[1][2][3] This core is present in numerous naturally occurring alkaloids and pharmacologically active compounds, demonstrating a wide array of biological activities.[1][4] Derivatives of THC have been investigated for their potential as anticancer,[5][6][7] neuroprotective,[7][8] antibacterial,[2] antiviral,[6] and hypoglycemic agents.[2][9] The incorporation of an amine functionality into the tetrahydrocarbazole structure often enhances biological activity and provides a handle for further structural modifications, making these analogs a subject of intense research.

This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of recently discovered tetrahydrocarbazole amine analogs. It includes detailed experimental protocols, quantitative biological data, and visualizations of key chemical and biological processes to support researchers in this field.

Synthesis of Tetrahydrocarbazole Amine Analogs

The synthesis of the tetrahydrocarbazole core is most commonly achieved through the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a cyclohexanone derivative under acidic conditions.[2][10] However, for the direct introduction of an amine group, other methods such as C-H functionalization have been developed. A notable example is the two-step photochemical and acid-catalyzed C-H amination.[11]

This method utilizes a photosensitized oxidation of the tetrahydrocarbazole starting material to form a hydroperoxide intermediate. This intermediate is then activated by a Brønsted acid to react with an aniline nucleophile, yielding the desired amine analog.[11] This process avoids harsh conditions and provides a direct route to C-H amination.[11]

Therapeutic Applications and Biological Activity

Anticancer Activity

Tetrahydrocarbazole amine analogs have emerged as potent anticancer agents, often acting on multiple targets to induce cancer cell death.

Multi-Target Kinase and Enzyme Inhibitors: A series of hybrids combining tetrahydrocarbazole-1-amine with 5-arylidene-4-thiazolinone scaffolds has demonstrated significant anti-proliferative activity against various human cancer cell lines.[5] Notably, compounds 11c and 12c showed high potency and selectivity against leukemia (Jurkat), lymphoma (U937), and colon cancer (HCT-116) cells, with minimal toxicity to normal human mammary epithelial cells (HME1).[5][12]

These compounds were found to inhibit multiple key targets in cancer progression: Topoisomerase Iα (Topo Iα), Topoisomerase IIα (Topo IIα), Epidermal Growth Factor Receptor (EGFR), and tubulin polymerization.[5][12] The mechanism of action involves arresting the cell cycle in the G0/G1 phase and inducing apoptosis.[5]

Table 1: In Vitro Anticancer Activity of Tetrahydrocarbazole Analogs

| Compound | Target Cell Line / Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 11c | Jurkat (Leukemia) | 1.44 ± 0.09 µM | [5][12] |

| U937 (Lymphoma) | 1.77 ± 0.08 µM | [5][12] | |

| HCT-116 (Colon Cancer) | 6.75 ± 0.08 µM | [5][12] | |

| HME1 (Normal) | > 50 µM | [5][12] | |

| Topoisomerase Iα | 52.12 µM | [5][12] | |

| Topoisomerase IIα | 57.22 µM | [5][12] | |

| EGFR | 0.13 µM | [5][12] | |

| Tubulin Polymerization | 8.46 µM | [5][12] | |

| 12c | Jurkat (Leukemia) | 1.44 ± 0.09 µM | [5][12] |

| U937 (Lymphoma) | 1.77 ± 0.08 µM | [5][12] | |

| HCT-116 (Colon Cancer) | 6.75 ± 0.08 µM | [5][12] | |

| 6f | MCF7 (Breast Cancer) | 7.24 nM/mL | [6] |

| | HCT116 (Colon Cancer) | 8.23 nM/mL |[6] |

Note: The activity for compound 6f was reported as superior to doxorubicin in MCF7 cells and comparable in HCT116 cells.[6]

Further studies on 3,6-disubstituted amide and thioamide derivatives of the 2,3,4,9-tetrahydro-1H-carbazole scaffold revealed that two thioamide compounds exhibited significant anticancer activity against MCF-7, HCT116, and A549 cell lines.[10][13] Their mechanism involves inducing DNA damage and disrupting mitochondrial function, ultimately leading to apoptosis.[10][13]

Neuroprotective Activity

In the context of neurodegenerative diseases like Alzheimer's, inhibition of cholinesterase enzymes is a key therapeutic strategy. A series of 1,2,3,4-tetrahydro-9H-carbazole derivatives were designed as selective inhibitors of butyrylcholinesterase (BChE), a significant target in Alzheimer's disease.[8]

Compound 15g (1-(2-(6-fluoro-1,2,3,4-tetrahydro-9H-carbazole-9-yl)ethyl)piperidin-1-ium chloride) was identified as the most potent and selective BChE inhibitor in the series, with a mixed-type inhibition mechanism.[8] It also demonstrated neuroprotective effects and the ability to inhibit β-secretase (BACE1).[8] In vivo studies using the Morris water maze task confirmed that compound 15g improved memory in a scopolamine-induced animal model of cognitive impairment.[8]

Table 2: BChE Inhibitory Activity

| Compound | Target Enzyme | IC50 Value | Selectivity | Reference |

|---|

| 15g | Butyrylcholinesterase (BChE) | 0.11 µM | Selective (AChE IC50 > 100 µM) |[8] |

Hypoglycemic Activity

Tetrahydrocarbazole derivatives have also been explored for their potential in treating metabolic disorders. Based on a previously identified lead compound (ZG02), two new series of tetrahydrocarbazole derivatives were synthesized and evaluated for their effect on glucose consumption in HepG2 liver cells.[9]

The aza-tetrahydrocarbazole compound 12b was the most potent, increasing glucose consumption by 45% compared to the control, an effect approximately 1.2-fold higher than the standard drugs metformin and ZG02.[9] Mechanistic studies suggest that its hypoglycemic activity is mediated through the activation of the AMP-activated protein kinase (AMPK) pathway.[9]

Experimental Protocols

Synthesis of 6-bromo-N-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine (4d)[11]

This protocol details the C-H amination method for synthesizing a specific tetrahydrocarbazole amine analog.

Step 1: Photooxygenation to form the Hydroperoxide Intermediate

-

Weigh 1 g of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole (starting material) into a 250 mL flask. Note: If the starting material is highly colored, it must first be purified by recrystallization or column chromatography to achieve a colorless solid.

-

Add 100 mL of toluene to the flask.

-

Add 2 mg of Rose Bengal (photosensitizer).

-

Add a magnetic stir bar and seal the flask with a septum.

-

Introduce an oxygen-filled balloon via a needle through the septum to maintain a positive oxygen atmosphere.

-

Irradiate the stirring reaction mixture with a 23-watt lamp.

-

Monitor the reaction until the starting material is consumed. The hydroperoxide product typically precipitates from the toluene.

-

Isolate the hydroperoxide intermediate by filtration. No further purification is necessary for the next step.

Step 2: Acid-Catalyzed Amination (Method B)

-

In a separate flask, weigh out the dried hydroperoxide intermediate (1.0 equivalent, e.g., 0.49 mmol).

-

Add the desired aniline nucleophile (1.0 equivalent, e.g., 0.49 mmol).

-

Add acetic acid as the solvent and catalyst.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, purify the product using column chromatography. For compound 4d , an eluent mixture of hexane, ethyl acetate, and triethylamine (90:5:5) is used.

-

The final product is isolated as a white solid (Yield: 60%).

Anti-proliferative Sulforhodamine B (SRB) Assay[5][12]

This protocol is used to determine the in vitro anti-proliferative activity of synthesized compounds against cancer cell lines.

-

Cell Plating: Plate cells in 96-well plates at the required density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., tetrahydrocarbazole amine analogs) and incubate for a specified period (e.g., 48-72 hours). Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

-

Cell Fixation: Discard the supernatant and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating at 4 °C for 1 hour.

-

Washing: Wash the plates five times with distilled water and allow them to air dry.

-

Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution (prepared in 1% acetic acid) to each well and incubate at room temperature for 10-30 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

-

Solubilization: Add 10 mM Tris base solution to each well to dissolve the protein-bound dye.

-

Absorbance Reading: Measure the absorbance (optical density) at a wavelength of approximately 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition. Plot the percentage of inhibition versus drug concentration and determine the IC50 value (the concentration required to inhibit cell growth by 50%).

Conclusion

The tetrahydrocarbazole amine scaffold continues to be a highly valuable framework in the discovery of novel therapeutic agents. The synthetic versatility of the core structure allows for the generation of diverse analogs with potent and often multi-targeted biological activities. Recent research has highlighted their significant potential as anticancer agents that can overcome resistance by acting on multiple pathways, as selective neuroprotective agents for diseases like Alzheimer's, and as novel hypoglycemic agents. The detailed protocols and quantitative data presented in this guide serve as a resource for researchers aiming to further explore and develop this promising class of compounds for clinical applications. Future work will likely focus on optimizing the pharmacokinetic properties of these analogs and further elucidating their complex mechanisms of action in vivo.

References

- 1. Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities [wjarr.com]

- 2. wjarr.com [wjarr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Further insights into the multitarget anticancer activity of tetrahydrocarbazole-1-amine/5-arylidene-4-thiazolinone based hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. Design, synthesis, in vivo and in vitro studies of 1,2,3,4-tetrahydro-9H-carbazole derivatives, highly selective and potent butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted- 2,3,4,9-tetrahydro-1H-carbazoles for anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 13. discover.library.noaa.gov [discover.library.noaa.gov]

Methodological & Application

Application Notes and Protocols for 2,3,4,9-tetrahydro-1H-carbazol-6-amine Derivatives as Acetylcholinesterase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3,4,9-tetrahydro-1H-carbazol-6-amine derivatives as potent acetylcholinesterase (AChE) inhibitors. This document includes detailed protocols for the synthesis of these compounds and the enzymatic assays used to evaluate their inhibitory activity. The information presented is intended to facilitate further research and development in the field of neurodegenerative disease therapeutics, particularly Alzheimer's disease.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The 2,3,4,9-tetrahydro-1H-carbazole scaffold has emerged as a promising pharmacophore for the design of novel AChE inhibitors.[1] Derivatives of this core structure, particularly those with an amine substitution at the C-6 position, have demonstrated significant inhibitory potency and selectivity, making them attractive candidates for further investigation.

Data Presentation

The following table summarizes the in vitro acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities of a series of synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

| Compound ID | R1 | R2 | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |

| 1 | H | H | > 100 | > 100 | - |

| 2 | H | NO2 | 15.23 ± 1.21 | 21.56 ± 1.89 | 1.42 |

| 3 | H | NH2 | 8.76 ± 0.98 | 12.45 ± 1.13 | 1.42 |

| 4 | CH3 | NO2 | 7.12 ± 0.65 | 10.89 ± 0.99 | 1.53 |

| 5 | CH3 | NH2 | 4.54 ± 0.41 | 8.23 ± 0.76 | 1.81 |

| 6 | n-Propyl | NO2 | 9.87 ± 0.87 | 14.76 ± 1.34 | 1.50 |

| 7 | n-Propyl | NH2 | 6.21 ± 0.55 | 9.88 ± 0.91 | 1.59 |

| 8 | n-Butyl | NO2 | 11.34 ± 1.02 | 16.98 ± 1.54 | 1.50 |

| 9 | n-Butyl | NH2 | 7.89 ± 0.71 | 11.54 ± 1.05 | 1.46 |

| Donepezil | - | - | 0.024 ± 0.002 | 3.54 ± 0.28 | 147.5 |

Experimental Protocols

Synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-amine Derivatives

The synthesis of the target compounds is achieved through a multi-step process involving the construction of the tetrahydrocarbazole core, followed by nitration and subsequent reduction to the key amine intermediate.

Step 1: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole (1)

The core tetrahydrocarbazole ring is synthesized via the Borsche-Drechsel cyclization reaction, which involves the condensation of phenylhydrazine with cyclohexanone.[1]

-

Materials: Phenylhydrazine, Cyclohexanone, Glacial Acetic Acid.

-

Procedure:

-

To a solution of phenylhydrazine (1.0 eq) in glacial acetic acid, add cyclohexanone (1.1 eq) dropwise with stirring.

-

Heat the reaction mixture at reflux for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-